ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-phenylethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)13(10-15)11-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-9H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJUUIADNARGAC-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NCCC1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-phenylethylamine under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetate and amine react to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of adhesives and coatings due to its reactive cyano group.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Features and Conformation
Substituent Effects on Molecular Geometry
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The syn-periplanar conformation across the C=C bond is stabilized by conjugation between the cyano group and the aryl ring. The torsion angle (C4–C8–C9–C10) is 3.2°, indicating near-planarity . Weak C–H···π interactions (centroid–centroid separation: 3.9986 Å) contribute to crystal packing .
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylate (): The thiophene ring introduces sulfur-mediated interactions, leading to planar molecular conformations. Two conformers with disordered ethyl groups are observed in the crystal lattice .
- Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate (): The electron-withdrawing trifluoromethyl group reduces electron density on the aryl ring, altering conjugation and reactivity compared to methoxy-substituted analogs.
- This may enhance solubility in polar solvents and influence biological interactions.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Thermal and Thermodynamic Behavior
- Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate (): Heat capacities (78–370 K) and phase transitions were measured via adiabatic calorimetry. The compound exhibits stability in the crystalline phase, with entropy driven by furan ring vibrations .
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (): Melting point: 79–82°C; boiling point: 340.8°C (predicted). Higher thermal stability compared to furan derivatives due to sulfur’s polarizability .
- Target Compound: The 2-phenylethylamino group may lower melting points relative to aryl-substituted analogs due to reduced crystallinity from flexible alkyl chains.
Solubility and Reactivity
- Cyano and ester groups render all analogs polar but sparingly soluble in water. The 2-phenylethylamino group in the target compound could improve solubility in alcohols or DMSO via hydrogen bonding.
Biological Activity
Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate, also known as a cyanoacrylate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a cyano group and an ester linkage, which contribute to its reactivity and biological interactions.
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 2-phenylethylamine under basic conditions. This reaction is a classic example of a Knoevenagel condensation, where the presence of bases such as sodium ethoxide or potassium carbonate facilitates the formation of the desired product through nucleophilic attack and subsequent condensation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, which may explain its observed bioactive properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect could be linked to the compound's ability to disrupt cellular processes through enzyme inhibition.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, experiments have shown that treatment with this compound can lead to increased levels of reactive oxygen species (ROS), which are known to play a crucial role in triggering apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects of this compound:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of cyanoacrylates, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anticancer Activity : In cell line studies, this compound was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 25 µM to 50 µM, indicating potent activity compared to standard chemotherapeutic agents.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent apoptotic signaling pathways. This was evidenced by increased levels of phosphorylated H2A.X and activation of caspases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl (2E)-3-(4-methylphenyl)amino)prop-2-enoate | Structure | Moderate antibacterial | 30 |
| Ethyl (2E)-3-(4-fluorophenyl)amino)prop-2-enoate | Structure | Strong anticancer | 20 |
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate to improve yield and purity?
- Methodology : The compound is synthesized via condensation reactions, often involving ethyl cyanoacetate and substituted aldehydes or amines. Key parameters include:
- Catalysts : Triethyl orthoformate promotes cyclization and imine formation .
- Temperature : Heating at 378 K for 2 hours ensures complete reaction .
- Solvent : Ethanol or acetone/ethanol mixtures are optimal for recrystallization to obtain high-purity crystals .
Q. What are the best practices for characterizing this compound using X-ray crystallography?
- Instrumentation : Use a Rigaku AFC10 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Software : SHELXS97 for structure solution and SHELXL97 for refinement .
- Key Parameters :
- Crystal System : Monoclinic (space group C2/c) with unit cell dimensions a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, β = 96.248° .
- Hydrogen Bonding : Intermolecular N–H⋯N and intramolecular N–H⋯O bonds stabilize the structure .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound?
- Analysis : Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen bonds:
- Intermolecular : N–H⋯N bonds form infinite chains (C(4) motif), critical for crystal packing .
- Intramolecular : N–H⋯O bonds fix the Z-configuration of the enoate group, reducing conformational flexibility .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Use Lee-Yang-Parr (LYP) functionals to calculate correlation energies and electron density distributions .
- Molecular Docking : AutoDock4 with flexible side-chain modeling predicts binding modes to receptors (e.g., herbicide targets) .
- Key Findings :
- The cyano group’s electron-withdrawing effect increases electrophilicity at the α-carbon, favoring nucleophilic attacks .
Q. How can I resolve contradictions in crystallographic data, such as disordered solvent molecules?
- Approach :
- Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (153 K) to minimize thermal motion .
- Refinement : Use SHELXL97 with restraints for anisotropic displacement parameters (ADPs) and free refinement of H atoms .
- Validation : Check R-factors (R < 0.05, wR < 0.12) and residual electron density (<0.3 eÅ⁻³) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
